D-glutamine

Overview

Description

D-glutamine is a non-essential amino acid that plays a crucial role in various metabolic processes. It is synthesized from glutamic acid and ammonia and serves as the principal carrier of nitrogen in the body. This compound is an important energy source for many cells and is involved in numerous biochemical pathways .

Mechanism of Action

- Interestingly, free glutamic acid (which is converted into D-glutamine ) cannot cross the blood-brain barrier in appreciable quantities. Instead, it is transformed into L-glutamine, which the brain uses for fuel and protein synthesis .

- This compound regulates the expression of several genes related to cell metabolism, signal transduction proteins, cell defense, and repair regulators. It also activates intracellular signaling pathways .

Target of Action

Mode of Action

Biochemical Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: D-glutamine can be synthesized through the amidation of glutamic acid. This reaction typically involves the use of ammonia or ammonium salts under controlled conditions. The reaction can be catalyzed by enzymes such as glutamine synthetase, which facilitates the conversion of glutamic acid to this compound .

Industrial Production Methods: Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce this compound by optimizing the metabolic pathways involved in its synthesis. The fermentation process is followed by purification steps to isolate this compound from the fermentation broth .

Chemical Reactions Analysis

Types of Reactions: D-glutamine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form glutamic acid.

Reduction: Reduction reactions can convert this compound to other amino acids.

Substitution: this compound can participate in substitution reactions where its amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, acylating agents.

Major Products Formed:

Oxidation: Glutamic acid.

Reduction: Various amino acids.

Substitution: Derivatives of this compound with different functional groups.

Scientific Research Applications

Cancer Therapy

D-Glutamine plays a significant role in cancer metabolism, where it serves as a crucial energy source for proliferating cells. Research indicates that targeting glutamine metabolism can be an effective therapeutic strategy in oncology.

- Mechanism of Action : Cancer cells often rely on glutamine for survival and proliferation. It acts as a carbon source for lipid synthesis and provides nitrogen for amino acid and nucleotide production. Inhibiting glutamine metabolism can hinder tumor growth and enhance the efficacy of existing treatments like chemotherapy and radiotherapy .

- Clinical Trials : Various clinical trials are currently investigating drugs that target glutamine metabolism, such as CB-839, which is being tested in combination with other agents for melanoma and renal cell carcinoma . These studies aim to understand how blocking glutamine can affect tumor microenvironments and improve treatment outcomes.

Modulation of Intestinal Microbiota

Recent studies have highlighted this compound's role as a signaling molecule that influences gut health through its interaction with specific bacteria.

- Quorum Sensing : this compound has been shown to enhance quorum sensing in Lactiplantibacillus plantarum A3, leading to improved intestinal flora diversity. This effect was more pronounced in male mice compared to females, indicating potential sex-based differences in response .

- Microbial Ecology : The combination of this compound with lactic acid bacteria has been found to promote beneficial bacterial populations while reducing harmful ones, suggesting its utility in developing probiotic treatments for gut health .

Nutritional Support

This compound is recognized for its role in nutrition, particularly in parenteral nutrition formulations.

- Conditionally Essential Nutrient : Although L-glutamine is more commonly used in clinical settings due to better utilization, this compound's metabolic pathways are also relevant. It contributes to nitrogen metabolism and energy production, making it important for patients requiring nutritional support .

- Stability Issues : One challenge with using glutamines in clinical nutrition is their instability in solution, which can lead to toxic byproducts. This has led to the development of stable dipeptides containing glutamine for safer administration .

Summary of Applications

| Application Area | Key Findings |

|---|---|

| Cancer Therapy | Targeting glutamine metabolism can inhibit tumor growth; ongoing clinical trials are exploring this approach. |

| Intestinal Microbiota | Enhances microbial diversity and promotes beneficial bacteria when combined with probiotics. |

| Nutritional Support | Functions as a conditionally essential nutrient; stability issues necessitate the use of dipeptides. |

Comparison with Similar Compounds

L-glutamine: The L-isomer of glutamine, which is more commonly found in nature and has similar metabolic functions.

Glutamic Acid: The precursor to both D-glutamine and L-glutamine, involved in neurotransmission and protein synthesis.

Asparagine: Another amino acid with a similar amide group, involved in protein synthesis and metabolism

Uniqueness of this compound: this compound is unique in its specific role as a nitrogen carrier and its involvement in various metabolic pathways. Unlike L-glutamine, which is more prevalent in biological systems, this compound has specialized applications in research and industry due to its distinct chemical properties .

Biological Activity

D-Glutamine, a non-essential amino acid, plays a significant role in various biological processes, particularly in immune function, metabolism, and gut health. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Overview of this compound

This compound is one of the two isomers of glutamine, the other being L-glutamine, which is more commonly found in proteins. While both forms share some metabolic pathways, this compound has unique biological activities that contribute to cellular functions, particularly in immune cells and the gastrointestinal tract.

Biological Roles and Mechanisms

1. Immune Function

Research indicates that glutamine is crucial for the proliferation and function of lymphocytes, particularly T cells. Activation of T cells requires significant metabolic activity, which depends on glutamine uptake. Depletion of glutamine impairs T cell proliferation and cytokine production, highlighting its essential role in immune responses .

2. Gut Health

This compound has been shown to enhance intestinal permeability and reduce symptoms associated with conditions like irritable bowel syndrome (IBS). A randomized controlled trial demonstrated that glutamine supplementation significantly improved intestinal permeability and IBS symptoms compared to a placebo .

3. Muscle Recovery and Fatigue

In sports nutrition, this compound supplementation has been linked to improved recovery from exercise-induced fatigue. Studies have shown that it can enhance glycogen synthesis and support immune function post-exercise, potentially reducing the incidence of infections among athletes .

Research Findings

The following table summarizes key research findings related to this compound's biological activity:

Case Studies

Case Study 1: Immune Response in Athletes

A study involving elite athletes showed that chronic fatigue correlated with low plasma glutamine levels. Supplementation improved their immune response and reduced infection rates during intensive training periods .

Case Study 2: IBS Management

In a clinical trial involving IBS patients with intestinal hyperpermeability, those receiving oral glutamine supplements experienced a significant reduction in IBS-related symptoms over eight weeks compared to controls .

Safety and Dosage

This compound is generally considered safe for consumption in adults and infants when taken at recommended dosages (typically 20–30 grams per day). Studies have reported no significant adverse effects associated with its supplementation .

Properties

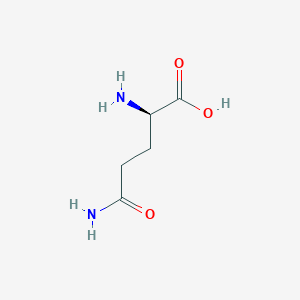

IUPAC Name |

(2R)-2,5-diamino-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)N)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046345 | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5959-95-5 | |

| Record name | D-Glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamine, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959955 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02174 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-amino-4-carbamoylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HB36CA2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.